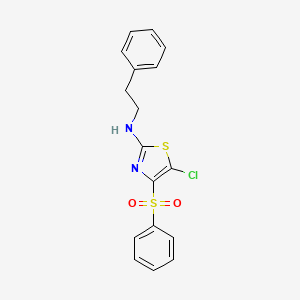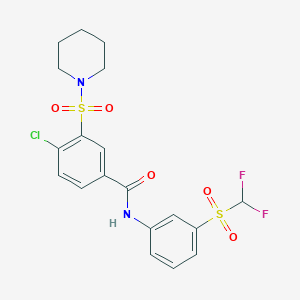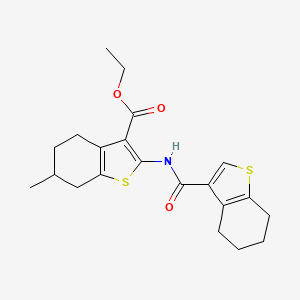
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenoxy)-N-(2-phenylethyl)butanamide, also known as butanamide or DMPEA, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used in laboratory experiments to study the effects of various drugs on the brain.
科学的研究の応用
Butanamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used in laboratory experiments to study the effects of various drugs on the brain. In particular, 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide has been used to study the effects of drugs on the dopamine system, as well as the effects of drugs on the 5-HT2A receptor. It has also been used to study the effects of drugs on the glutamate system.
作用機序
Butanamide is believed to act as an agonist at the 5-HT2A receptor, which is involved in a number of neurological processes, including cognition and emotion. It is also believed to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of motor control and reward-related behavior. Additionally, 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide is believed to act as an agonist at the glutamate NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
Butanamide has been found to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine, serotonin, and glutamate in the brain. It has also been found to increase levels of the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide has been found to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects.
実験室実験の利点と制限
Butanamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for researchers. However, it also has some limitations. It has a relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, it is not approved for use in humans, so it cannot be used to study the effects of drugs on humans.
将来の方向性
There are a number of potential future directions for the use of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide in scientific research. One potential area of research is the use of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide to study the effects of drugs on the glutamate system. Additionally, it could be used to study the effects of drugs on the dopamine system, as well as the effects of drugs on the 5-HT2A receptor. Additionally, it could be used to study the effects of drugs on learning and memory, as well as the effects of drugs on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it could be used to study the effects of drugs on inflammation and oxidative stress.
合成法
Butanamide can be synthesized through a number of different methods. The most common method involves the reaction of 2,4-dimethylphenol and 2-phenylethyl bromide in the presence of sodium amide. This reaction produces a mixture of the desired product and by-products, which can then be separated by column chromatography. Other methods of synthesis include the reaction of 2,4-dimethylphenol and 2-phenylethyl iodide, as well as the reaction of 2,4-dimethylphenol and 2-phenylethyl chloride.
特性
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16-10-11-19(17(2)15-16)23-14-6-9-20(22)21-13-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGSTNBZQYRRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6420582.png)
![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)

![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)

![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B6420626.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)
![4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6420657.png)